molecular formula C14H22N4 B14399549 4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 88268-12-6

4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B14399549
CAS No.: 88268-12-6
M. Wt: 246.35 g/mol
InChI Key: FPBHEXGYQYKBRY-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring and the quinazoline core makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling, along with efficient purification techniques, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.

Scientific Research Applications

4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The quinazoline core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.

    Piperazine Derivatives: Compounds such as piperazine-based antihistamines and antipsychotics have structural similarities.

Uniqueness

4-Methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to the combination of the quinazoline and piperazine moieties

Properties

CAS No.

88268-12-6

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H22N4/c1-11-12-5-3-4-6-13(12)16-14(15-11)18-9-7-17(2)8-10-18/h3-10H2,1-2H3

InChI Key

FPBHEXGYQYKBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCN(CC3)C

Origin of Product

United States

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